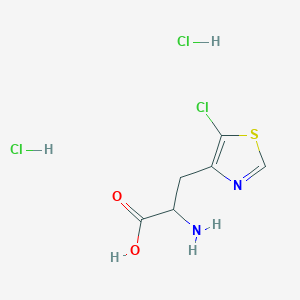
1-(3,4-Dichlorobenzyl)-6-(3,4-dichlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3,4-Dichlorobenzyl)-6-(3,4-dichlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a useful research compound. Its molecular formula is C19H10Cl4N2O and its molecular weight is 424.1. The purity is usually 95%.
BenchChem offers high-quality 1-(3,4-Dichlorobenzyl)-6-(3,4-dichlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,4-Dichlorobenzyl)-6-(3,4-dichlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural and Optical Properties
Research on pyridine derivatives, such as the synthesis and characterization of various compounds, has demonstrated their significant potential in optical and electronic applications. For instance, Zedan, El-Taweel, and El-Menyawy (2020) investigated the structural, thermal, and optical characteristics of two pyridine derivatives, revealing their monoclinic polycrystalline nature and estimating indirect allowed optical energy gaps. Such properties are crucial for fabricating heterojunctions and developing photosensors, indicating these compounds' relevance in electronic devices and sensors Zedan, El-Taweel, & El-Menyawy, 2020.
Synthesis and Molecular Structure
The synthesis and crystal structure determination of pyridine derivatives form the basis for understanding their application potential in various scientific domains. Moustafa and Girgis (2007) detailed the synthesis of specific pyridine derivatives, elucidating their molecular structures via X-ray data. Such foundational work supports the exploration of these compounds in material science and pharmaceuticals, highlighting the importance of structural analysis in developing new materials and drugs Moustafa & Girgis, 2007.
Biological Activity and Antimicrobial Studies
The investigation into the biological activity of pyridine derivatives underlines their potential in medicinal chemistry. For example, Sadeek, Zordok, El‐Attar, and Ibrahim (2015) conducted studies on the antimicrobial activity of pyridine derivatives complexed with transition metals, demonstrating enhanced activities compared to the free ligand. This research points to the therapeutic potential of pyridine derivatives in developing new antimicrobial agents Sadeek, Zordok, El‐Attar, & Ibrahim, 2015.
Electrochemical Applications
The electrochemical reduction of CO2 catalyzed by pyridine derivatives showcases their utility in environmental chemistry and green technology. Nganga et al. (2017) synthesized a series of rhenium tricarbonyl complexes with pyridine-oxazoline ligands, demonstrating their efficacy in CO2 reduction. This research highlights the role of pyridine derivatives in catalyzing environmentally significant reactions, contributing to the development of sustainable technologies Nganga et al., 2017.
properties
IUPAC Name |
6-(3,4-dichlorophenyl)-1-[(3,4-dichlorophenyl)methyl]-2-oxopyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10Cl4N2O/c20-14-4-1-11(7-16(14)22)10-25-18(6-3-13(9-24)19(25)26)12-2-5-15(21)17(23)8-12/h1-8H,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WULHHXJYFRZLKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN2C(=CC=C(C2=O)C#N)C3=CC(=C(C=C3)Cl)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10Cl4N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorobenzyl)-6-(3,4-dichlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2736460.png)


![3-[3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B2736465.png)



![N-(3-methoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2736470.png)
![5-Chloro-N-[cyano(oxolan-3-YL)methyl]-6-ethoxypyridine-3-carboxamide](/img/structure/B2736471.png)
![2-{[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}propanoic acid](/img/structure/B2736473.png)

methanone](/img/structure/B2736479.png)
